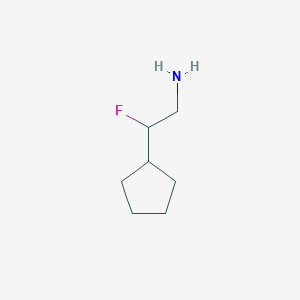

2-Cyclopentyl-2-fluoroethan-1-amine

Overview

Description

Molecular Structure Analysis

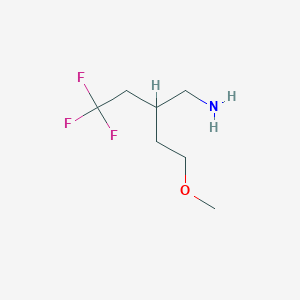

The molecular formula of 2-Cyclopentyl-2-fluoroethan-1-amine is C7H14FN . Its InChI code is 1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H . The molecular weight is 167.65 g/mol .Chemical Reactions Analysis

Amines, including 2-Cyclopentyl-2-fluoroethan-1-amine, can participate in a variety of chemical reactions. They can act as nucleophiles and react with carbonyl compounds to form imines . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis

2-Cyclopentyl-2-fluoroethan-1-amine is a solid substance . The CAS Number is 2098113-23-4 .Scientific Research Applications

Optimization of Lennard‐Jones Parameters for Polar‐Neutral Compounds

Research has highlighted the importance of small functionalized organic molecules, such as amines and fluorine‐substituted compounds, in understanding the behavior of biomolecular systems in aqueous environments. A study by Chen, Yin, and MacKerell (2002) used a combined ab initio/empirical approach to optimize Lennard‐Jones (LJ) parameters for polar-neutral compounds, including amines and fluoroethanes. This optimization aids in accurately modeling interactions in pharmaceutical and biological compounds, showcasing the relevance of compounds like 2-Cyclopentyl-2-fluoroethan-1-amine in computational chemistry and drug design (Chen, Yin, & MacKerell, 2002).

Fluorination for Synthesis of Fluorinated Heterocycles

Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, using Selectfluor. This process facilitates the synthesis of fluorinated heterocycles with 1,3-disubstitution, highlighting the utility of fluorine in enhancing the properties of pharmaceutical compounds. The application of such methodologies can be extended to compounds like 2-Cyclopentyl-2-fluoroethan-1-amine for the development of novel therapeutic agents (Parmar & Rueping, 2014).

Amino Acid Prodrugs of Antitumor Benzothiazoles

Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, utilizing amino acid conjugation to improve drug solubility and bioavailability. This research demonstrates the potential of modifying compounds like 2-Cyclopentyl-2-fluoroethan-1-amine for therapeutic applications, particularly in enhancing the delivery and efficacy of antitumor agents (Bradshaw et al., 2002).

Synthesis of Novel Fluoropicolinate Herbicides

Johnson et al. (2015) reported on the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines, which includes the manipulation of fluoroalkyl groups for the development of agricultural chemicals. This synthesis pathway can be relevant for structurally related compounds, such as 2-Cyclopentyl-2-fluoroethan-1-amine, in creating new herbicide classes with improved efficacy and selectivity (Johnson et al., 2015).

properties

IUPAC Name |

2-cyclopentyl-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKKSQDJMBUDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-2-fluoroethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)

![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)

![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)